molecular formula C12H22O3 B6257928 rac-(1r,4r)-4-(pentyloxy)cyclohexane-1-carboxylic acid, trans CAS No. 67590-16-3

rac-(1r,4r)-4-(pentyloxy)cyclohexane-1-carboxylic acid, trans

Cat. No.: B6257928
CAS No.: 67590-16-3
M. Wt: 214.30 g/mol
InChI Key: GOANVKCSYKXGPD-UHFFFAOYSA-N
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Description

rac-(1r,4r)-4-(pentyloxy)cyclohexane-1-carboxylic acid, trans: is a chiral compound with significant interest in various fields of chemistry and biology. This compound features a cyclohexane ring substituted with a pentyloxy group and a carboxylic acid group in a trans configuration, meaning the substituents are on opposite sides of the ring. The “rac” prefix indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1r,4r)-4-(pentyloxy)cyclohexane-1-carboxylic acid, trans typically involves several steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile.

    Introduction of the Pentyloxy Group: The pentyloxy group can be introduced via nucleophilic substitution reactions. For example, a hydroxyl group on the cyclohexane ring can be converted to a pentyloxy group using pentyl bromide in the presence of a base like sodium hydride.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the carbonation of a Grignard reagent derived from the cyclohexane ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and selectivity are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pentyloxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The pentyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The primary product is the corresponding alcohol.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, rac-(1r,4r)-4-(pentyloxy)cyclohexane-1-carboxylic acid, trans is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective synthesis.

Biology

In biological research, this compound can be used to study the effects of chirality on biological activity. It may serve as a model compound in the development of chiral drugs and in the study of enzyme-substrate interactions.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure can be modified to create analogs with desired biological activities, such as anti-inflammatory or analgesic properties.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its derivatives may find applications in the production of polymers, surfactants, and other functional materials.

Mechanism of Action

The mechanism by which rac-(1r,4r)-4-(pentyloxy)cyclohexane-1-carboxylic acid, trans exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The pentyloxy group can enhance lipophilicity, affecting the compound’s ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    (1r,4r)-4-(Methoxy)cyclohexane-1-carboxylic acid, trans: Similar structure but with a methoxy group instead of a pentyloxy group.

    (1r,4r)-4-(Butoxy)cyclohexane-1-carboxylic acid, trans: Similar structure but with a butoxy group.

    (1r,4r)-4-(Hexyloxy)cyclohexane-1-carboxylic acid, trans: Similar structure but with a hexyloxy group.

Uniqueness

rac-(1r,4r)-4-(pentyloxy)cyclohexane-1-carboxylic acid, trans is unique due to its specific pentyloxy substitution, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it distinct from its analogs with different alkoxy groups, providing unique opportunities for research and application.

Properties

CAS No.

67590-16-3

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

4-pentoxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C12H22O3/c1-2-3-4-9-15-11-7-5-10(6-8-11)12(13)14/h10-11H,2-9H2,1H3,(H,13,14)

InChI Key

GOANVKCSYKXGPD-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1CCC(CC1)C(=O)O

Purity

95

Origin of Product

United States

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